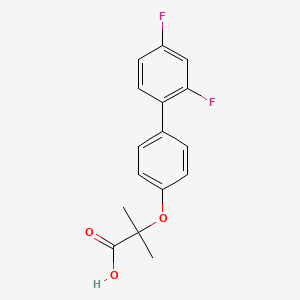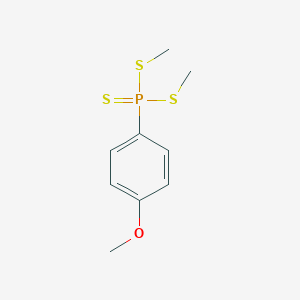
Dimethyl (4-methoxyphenyl)phosphonotrithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (4-methoxyphenyl)phosphonotrithioate is an organophosphorus compound characterized by the presence of a phosphonotrithioate group attached to a 4-methoxyphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (4-methoxyphenyl)phosphonotrithioate typically involves the reaction of dimethyl phosphite with 4-methoxyphenylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene and a temperature range of 80-100°C. The reaction proceeds via the formation of an intermediate phosphonothioate, which is subsequently converted to the desired phosphonotrithioate product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
Dimethyl (4-methoxyphenyl)phosphonotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate or phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonotrithioate group to phosphonodithioate or phosphonothioate.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various phosphonate, phosphonothioate, and phosphonodithioate derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Dimethyl (4-methoxyphenyl)phosphonotrithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphonate metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of dimethyl (4-methoxyphenyl)phosphonotrithioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or modulating their activity through allosteric effects. The pathways involved in its action include signal transduction cascades and metabolic pathways that regulate cellular functions.
相似化合物的比较
Similar Compounds
- Dimethyl (4-methoxyphenyl)phosphonate
- Dimethyl (4-methoxyphenyl)phosphonodithioate
- Dimethyl (4-methoxyphenyl)phosphonothioate
Uniqueness
Dimethyl (4-methoxyphenyl)phosphonotrithioate is unique due to the presence of three sulfur atoms in its phosphonotrithioate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows it to participate in specific chemical reactions and interact with biological targets in ways that other similar compounds cannot.
属性
CAS 编号 |
80283-43-8 |
|---|---|
分子式 |
C9H13OPS3 |
分子量 |
264.4 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)-bis(methylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13OPS3/c1-10-8-4-6-9(7-5-8)11(12,13-2)14-3/h4-7H,1-3H3 |
InChI 键 |
BVPHIMQSFNDMHQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)P(=S)(SC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
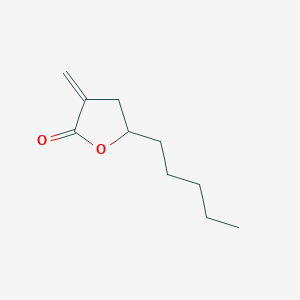
![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
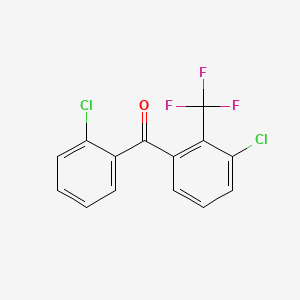
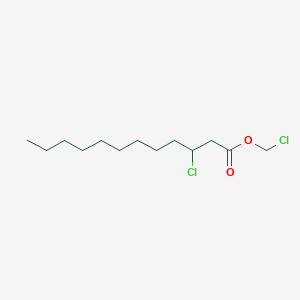
![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)
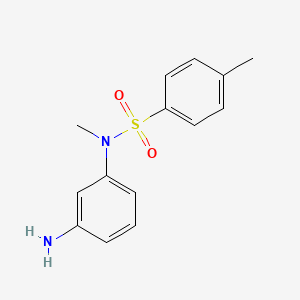
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14419271.png)
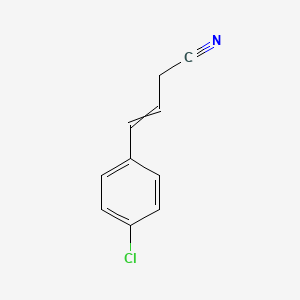
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
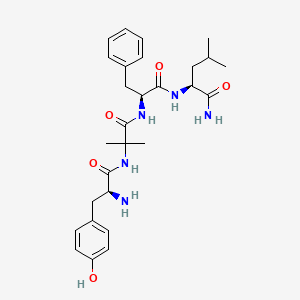
![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)
